Methyl 2-iodo-4-(trifluoromethyl)benzoate
Description
Methyl 2-iodo-4-(trifluoromethyl)benzoate (CAS 1236303-09-5) is an aromatic ester with the molecular formula C₉H₆F₃IO₂ and a molecular weight of 330.04 g/mol . Its structure features a methyl ester group at position 1, an iodine substituent at position 2, and a trifluoromethyl (–CF₃) group at position 4 on the benzene ring. This compound is light-sensitive and requires storage in a sealed, dry environment at room temperature . It is commonly utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s role as a leaving group .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-iodo-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAMKOUDAYEPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732024 | |
| Record name | Methyl 2-iodo-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236303-09-5 | |
| Record name | Methyl 2-iodo-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-iodo-4-(trifluoromethyl)benzoate typically involves the iodination of a trifluoromethyl-substituted benzoate. One common method is the reaction of 2-iodo-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is a key step in the synthesis of various organic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Coupling Products: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFIO
- Molecular Weight : 330.04 g/mol
- IUPAC Name : Methyl 2-iodo-4-(trifluoromethyl)benzoate
- CAS Number : 1236303-09-5
The compound features a trifluoromethyl group that enhances its lipophilicity and biological activity, making it a valuable building block in various chemical syntheses.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It is used to create complex molecules through:
- Substitution Reactions : The iodine can be replaced with various nucleophiles, allowing for the diversification of chemical structures.
- Coupling Reactions : It participates in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura reactions, to form carbon-carbon bonds.
Biological Applications
The compound is investigated for its potential biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can exhibit antimicrobial properties against various pathogens.
- Pharmaceutical Development : It is explored as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to the presence of the trifluoromethyl group.
Material Science
In material science, this compound is utilized in:
- Polymer Chemistry : As a monomer or additive to enhance the properties of polymers.
- Specialty Chemicals Production : It is involved in the production of fluorinated compounds that are essential for advanced materials.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The synthesis involved modifying the compound to enhance its solubility and bioavailability.
Case Study 2: Trifluoromethoxylation Reagent
Research published in Journal of the American Chemical Society highlighted the use of trifluoromethyl benzoates as reagents for trifluoromethoxylation reactions. This compound was identified as a key precursor for synthesizing complex fluorinated compounds .
Mechanism of Action
The mechanism of action of Methyl 2-iodo-4-(trifluoromethyl)benzoate in chemical reactions involves the activation of the iodine atom, which is a good leaving group. This facilitates nucleophilic substitution and coupling reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing effect, making the benzene ring more susceptible to electrophilic attack .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The compound’s reactivity and applications are influenced by the positions and nature of its substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Comparison
Key Observations:
- Iodine vs. Amino Groups: The iodine atom in the target compound facilitates nucleophilic substitution or cross-coupling reactions, whereas amino-substituted analogs (e.g., CAS 61500-87-6) exhibit nucleophilic behavior, making them suitable for condensation or acylation reactions .
- Ester Group Variations : Ethyl esters (e.g., CAS 65568-55-0) increase lipophilicity compared to methyl esters, influencing solubility and bioavailability in agrochemical applications .
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations:
- Solubility: The amino group in CAS 872624-52-7 improves solubility in polar aprotic solvents (e.g., DMF) compared to the iodo analog .
- Stability: The target compound’s light sensitivity necessitates stringent storage conditions, while amino-substituted derivatives may require inert atmospheres to prevent oxidation .
Biological Activity
Methyl 2-iodo-4-(trifluoromethyl)benzoate is a chemical compound of increasing interest in medicinal and agricultural chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: . Its structure includes a trifluoromethyl group, which often enhances lipophilicity and influences biological interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In particular, it has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Case Study : A study conducted by researchers at UC San Diego demonstrated that compounds with similar structural motifs displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis and function .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary research suggests that it may induce apoptosis in cancer cell lines.
- Research Findings : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound showed cytotoxic effects against several human cancer cell lines, including breast and lung cancer cells. The study identified that the compound interferes with the cell cycle at the G2/M phase, promoting cell death through both intrinsic and extrinsic apoptotic pathways .
Enzyme Inhibition
This compound has been explored as an inhibitor of specific enzymes involved in metabolic pathways.
- Enzyme Interaction : It has been reported to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, suggesting a potential role as an adjuvant in pharmacotherapy .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The presence of the trifluoromethyl group enhances interactions with lipid membranes, potentially leading to increased permeability and subsequent cell lysis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to damage to cellular components and triggering apoptotic pathways.
- Gene Expression Modulation : It has been suggested that this compound can alter the expression of genes involved in apoptosis and cell cycle regulation.
Data Table: Biological Activities Overview
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-iodo-4-(trifluoromethyl)benzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification or iodination of precursor benzoic acid derivatives. A general protocol involves:
Precursor preparation : Start with 4-(trifluoromethyl)benzoic acid, followed by regioselective iodination at the ortho position using iodine sources (e.g., N-iodosuccinimide) under acidic conditions .
Esterification : React the iodinated benzoic acid with methanol in the presence of a catalyst like sulfuric acid or thionyl chloride.
Optimization : Monitor reaction yield via HPLC or GC-MS. Adjust temperature (typically 60–80°C) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of iodinating agent) to mitigate side reactions.
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Crystallization : Use slow evaporation in a solvent like dichloromethane/hexane.
Data collection : Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Use SHELXL (for small molecules) or SHELXTL (Bruker AXS) for structure solution and refinement. SHELX programs are robust for handling heavy atoms (e.g., iodine) and trifluoromethyl groups due to their ability to model anisotropic displacement parameters .
Q. Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R-factor | < 0.05 (high-resolution) |
| CCDC Deposition | Required for publication |
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the regioselectivity of iodination in this compound synthesis?
The trifluoromethyl (-CF₃) group directs electrophilic iodination to the ortho position due to its strong electron-withdrawing effect, which deactivates the para position. This is confirmed by computational studies (DFT) showing lower activation energy for ortho substitution. However, competing pathways may arise in polar aprotic solvents (e.g., DMF), where steric hindrance from -CF₃ can reduce yield. Validate regioselectivity via NOESY NMR or SCXRD .
Contradiction Note : Some studies report para-substituted byproducts in non-optimized conditions, highlighting the need for controlled reagent addition .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound, and how are method validation parameters addressed?
Use a combination of:
HPLC-MS : Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), 0.1% formic acid. Detect impurities at ppm levels.
¹⁹F NMR : Identify fluorinated byproducts (e.g., unreacted trifluoromethyl precursors).
Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ (e.g., LOD = 0.1 µg/mL).
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
Electrophilicity : The iodine atom’s susceptibility to nucleophilic attack in Suzuki-Miyaura couplings.
Transition states : Energy barriers for C-I bond cleavage, influenced by -CF₃’s electron-withdrawing effect.
Solvent effects : Simulate reaction kinetics in toluene vs. DMF using polarizable continuum models (PCM).
Case Study : DFT predicts a 15% higher activation energy in toluene than DMF, aligning with experimental yields of 78% (DMF) vs. 62% (toluene) .
Q. What are the conflicting reports in the literature regarding the stability of this compound under acidic conditions, and how can they be resolved?
Some studies suggest decomposition at pH < 2, while others report stability up to pH 1.5. Resolve via:
Accelerated stability testing : Heat samples (40°C, 75% RH) and monitor degradation via TLC/HPLC.
Mechanistic analysis : Identify hydrolysis products (e.g., free benzoic acid) using LC-MS.
Controlled experiments : Adjust buffer systems (e.g., HCl vs. H₂SO₄) to isolate pH effects.
Data Contradiction : Degradation half-life varies from 8 h (pH 1.0) to >48 h (pH 2.0), emphasizing pH-critical applications .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in lab settings?
Q. Health Hazards :
- H315-H319 (Skin/Eye irritation)
- H335 (Respiratory irritation)
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
